molecular formula C64H83N17O13 B611125 TAK-683 CAS No. 872719-49-8

TAK-683

Cat. No.: B611125
CAS No.: 872719-49-8
M. Wt: 1298.4 g/mol
InChI Key: BDPDXFSIFWZPCE-PHOVXGMNSA-N
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Description

TAK-683 is a synthetic nonapeptide analog of metastin, which is a naturally occurring peptide derived from human placental tissuesThis compound has shown significant potential in regulating reproductive functions and hormone-related diseases, particularly in the context of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-683 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TAK-683 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

    Reduction: Reduction reactions can reverse oxidation processes, restoring the original peptide structure.

    Substitution: Amino acid residues within this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Amino acid derivatives and coupling reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acid residues .

Scientific Research Applications

TAK-683 has a wide range of scientific research applications:

Mechanism of Action

TAK-683 exerts its effects by binding to the KISS1 receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of gonadotropin-releasing hormone from the hypothalamus. This, in turn, stimulates the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, ultimately regulating reproductive functions and hormone levels .

Comparison with Similar Compounds

Similar Compounds

    TAK-448: Another nonapeptide analog of metastin with similar agonistic activity towards the KISS1 receptor.

    Kisspeptin-10: A shorter peptide with similar biological activity but different pharmacokinetic properties.

Uniqueness of TAK-683

This compound is unique due to its improved metabolic stability and potent agonistic activity towards the KISS1 receptor. It has shown greater efficacy in reducing plasma testosterone levels and suppressing reproductive functions compared to other similar compounds .

Biological Activity

TAK-683 is an investigational analog of kisspeptin (also known as metastin), primarily developed for its potential applications in reproductive health and endocrinology. It acts as a potent agonist for the KISS1 receptor (KISS1R) and has been shown to influence the secretion of luteinizing hormone (LH) and other reproductive hormones. This article explores the biological activity of this compound, focusing on its effects on hormone secretion, metabolic stability, and potential therapeutic implications.

This compound functions by activating the KISS1R, which plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. The activation of this receptor stimulates the release of gonadotropin-releasing hormone (GnRH), subsequently leading to increased LH secretion. However, chronic administration of this compound has been shown to lead to a paradoxical suppression of pulsatile LH secretion, indicating a complex regulatory mechanism at play.

Hormonal Effects

A series of studies have documented the effects of this compound on LH secretion:

  • Chronic Administration Studies : In ovariectomized goats, chronic subcutaneous administration of this compound led to a significant suppression of pulsatile LH secretion over five days. The mean frequency and amplitude of LH pulses were notably reduced compared to control groups .
  • Impact on GnRH Secretion : Despite the suppression of LH, GnRH immunostaining patterns and pituitary responses to exogenous GnRH remained largely unaffected, suggesting that this compound specifically targets the downstream signaling pathways involved in LH release rather than GnRH production itself .

Comparative Studies

A comparative analysis involving different animal models has highlighted the effects of this compound across species:

Study Model Findings
Ovariectomized GoatsChronic this compound significantly suppressed pulsatile LH without affecting GnRH levels.
Castrated GoatsBolus injection stimulated GnRH and peripheral LH but chronic dosing reduced testicular size and LH secretion.
Human TrialsContinuous dosing suppressed testosterone concentrations below castration levels, demonstrating its efficacy in humans.

Case Study 1: Ovariectomized Goats

In a controlled study involving ovariectomized goats, researchers implanted osmotic pumps to deliver this compound continuously. Over five days, significant reductions in LH pulse frequency were observed. Notably, while MUA volleys (indicative of GnRH pulse generator activity) remained unchanged, LH secretion was markedly suppressed, underscoring the selective action of this compound on downstream hormonal pathways .

Case Study 2: Human Trials

A double-blind, randomized placebo-controlled trial assessed the safety and hormonal effects of this compound in human subjects. Results indicated that continuous administration led to testosterone suppression below castration levels, confirming its potential use in conditions requiring androgen modulation .

Metabolic Stability

This compound exhibits improved metabolic stability compared to other kisspeptin analogs, making it a promising candidate for therapeutic applications. Its high potency (IC50 = 170 pM) allows for effective receptor activation at low doses, reducing potential side effects associated with higher doses .

Properties

CAS No.

872719-49-8

Molecular Formula

C64H83N17O13

Molecular Weight

1298.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide

InChI

InChI=1S/C64H83N17O13/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94)/t35-,46+,47+,48+,49-,50+,51-,52+,54+/m1/s1

InChI Key

BDPDXFSIFWZPCE-PHOVXGMNSA-N

SMILES

O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@@H](CC4=CNC5=C4C=CC=C5)NC([C@@H](CC6=CC=C(O)C=C6)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAK-683, TAK 683, TAK683

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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